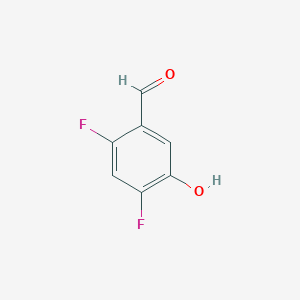

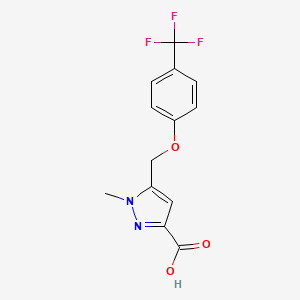

![molecular formula C7H7N3O B6315999 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1890781-90-4](/img/structure/B6315999.png)

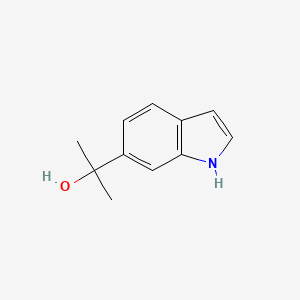

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1890781-90-4 . It has a molecular weight of 149.15 . This compound has been identified as a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .

Synthesis Analysis

The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues .Molecular Structure Analysis

The molecular structure of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring . The InChI Code for this compound is 1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 .Chemical Reactions Analysis

The [1,2,4]Triazolo[4,3-a]pyridine has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .Physical And Chemical Properties Analysis

The physical form of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is solid . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the immune system, particularly in the differentiation of Th17 cells, which are involved in autoimmune diseases.

PHD-1 Inhibitors

It also acts as PHD-1 inhibitors . Prolyl hydroxylase domain-containing protein (PHD) enzymes are oxygen sensors that regulate cellular responses to hypoxia, and their inhibition has therapeutic potential in ischemic diseases and cancer.

JAK1 and JAK2 Inhibitors

The compound is known to inhibit JAK1 and JAK2 . The Janus kinase (JAK) family of tyrosine kinases transmits signals from cytokine receptors to STAT transcription factors, playing key roles in hematopoiesis, immune response, and inflammation.

Treatment of Cardiovascular Disorders

These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions such as hypertension, heart failure, and ischemic heart disease.

Treatment of Type 2 Diabetes

They have been used in the treatment of type 2 diabetes . By modulating insulin sensitivity and glucose homeostasis, these compounds can help manage blood glucose levels in diabetic patients.

Treatment of Hyperproliferative Disorders

These compounds are used in the treatment of hyperproliferative disorders . They can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Material Science Applications

These types of compounds have various applications in the material sciences fields as well . They can be used in the synthesis of novel materials with unique properties.

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[4,3-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The interaction with the target can lead to changes in the target’s activity, altering the downstream cellular processes .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, cell growth, and differentiation .

Pharmacokinetics

The molecular weight of the compound is 14915 , which is within the range generally considered favorable for good bioavailability.

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential effects on immune response, cell growth, and differentiation .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-methoxy-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTKMGZHNBUULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NN=CN2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

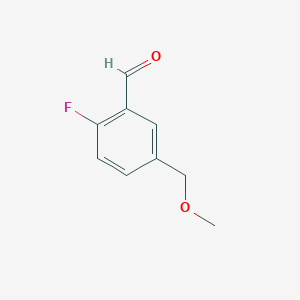

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

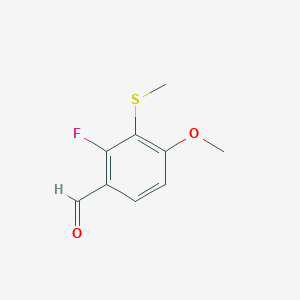

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)

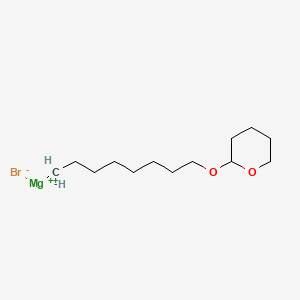

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)